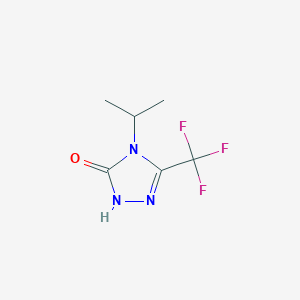

4-(propan-2-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

4-propan-2-yl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3O/c1-3(2)12-4(6(7,8)9)10-11-5(12)13/h3H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHPXIDYHGOVHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with trifluoromethyl ketones. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

Substitution: The trifluoromethyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized triazole derivatives.

Scientific Research Applications

Antifungal Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antifungal properties. Specifically, studies indicate that 4-(propan-2-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one shows efficacy against various fungal strains such as Candida albicans. The compound's mechanism involves inhibition of the enzyme CYP51, crucial for ergosterol biosynthesis in fungi .

Antimicrobial Properties

In addition to antifungal activity, triazole derivatives are known for their broad-spectrum antimicrobial effects. The incorporation of the trifluoromethyl group is believed to enhance their antimicrobial potency against both Gram-positive and Gram-negative bacteria .

Drug Development

The triazole scaffold is widely recognized in drug development due to its versatility and effectiveness against numerous diseases. Compounds containing this scaffold have been developed as antifungal agents and have shown promise in treating conditions such as systemic fungal infections . The specific compound discussed has potential applications in formulating new antifungal therapies.

Cancer Research

Recent studies suggest that triazole derivatives possess anticancer properties. They may function by interfering with cancer cell proliferation and inducing apoptosis. Investigating the structure-activity relationship (SAR) of these compounds can lead to the development of more effective anticancer agents .

Agrochemical Applications

The unique properties of this compound also extend to agricultural chemistry. It can be utilized as a fungicide in crop protection formulations. Its efficacy against plant pathogens makes it a valuable candidate for developing new agricultural products aimed at enhancing crop yield and health .

Case Studies and Experimental Findings

Several studies have explored the efficacy of triazole derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antifungal Activity | Showed comparable activity to fluconazole against C. albicans. |

| Study 2 | Pharmacological Significance | Highlighted the therapeutic potential of triazole compounds in treating fungal infections. |

| Study 3 | Structural Analysis | Provided insights into the crystal structure and bonding interactions within triazole derivatives. |

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the isopropyl group may influence its solubility and stability. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Antioxidant Activity

Triazolones with electron-donating substituents (e.g., methoxy, hydroxyl) exhibit higher antioxidant activity:

- 3-Alkyl-4-(4-diethylaminobenzylidenamino)-triazol-5-ones (): Showed IC₅₀ values of 12–45 μM in DPPH assays, comparable to BHT .

- 1-Acetyl-3-alkyl-4-(3-methoxy-4-isobutyryloxybenzylidenamino)-triazol-5-ones (): Reduced ROS generation by 60–80% at 50 μM .

Target Compound: The electron-withdrawing CF₃ group may reduce radical scavenging efficacy compared to phenolic analogs but could enhance stability under oxidative conditions.

Antitumor Activity

- 4-Benzyl-3-(pyrrolylmethyl)-triazol-5-one (): Inhibited EGFR kinase (IC₅₀ = 8.2 μM) via hydrophobic interactions .

- Triazolones with arylidenamino groups (): Demonstrated IC₅₀ values of 10–25 μM against MCF-7 breast cancer cells .

Physicochemical Properties

- pKa Values : Triazolones exhibit weak acidity (pKa ~8–12). Substituents like CF₃ lower pKa by stabilizing deprotonated forms, as shown in potentiometric titrations ().

- Solubility : Lipophilic groups (e.g., CF₃, isopropyl) reduce aqueous solubility but enhance membrane permeability.

Theoretical and Experimental Studies

- DFT Calculations : Studies on analogs () using B3LYP/6-31G(d,p) reveal that substituents influence HOMO-LUMO gaps and charge distribution. For example, methoxy groups reduce the HOMO-LUMO gap by 0.5 eV compared to CF₃ .

- Molecular Docking : highlights the role of substituent bulk in EGFR binding; the target compound’s isopropyl group may occupy similar hydrophobic pockets .

Biological Activity

4-(Propan-2-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including anti-inflammatory, antimicrobial, and antiproliferative effects.

Chemical Structure and Properties

The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The presence of trifluoromethyl and isopropyl groups contributes to its unique chemical behavior and biological activity.

Anti-inflammatory Activity

Research has shown that derivatives of triazole compounds often exhibit significant anti-inflammatory properties. In a study evaluating various 1,2,4-triazole derivatives, including the target compound, it was found that certain substitutions on the triazole ring enhanced the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, some derivatives demonstrated a reduction in TNF-α production by 44–60% at concentrations ranging from 50–100 µg/mL .

Table 1: Cytokine Inhibition by Triazole Derivatives

| Compound | TNF-α Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| This compound | 44–60 | 50–100 |

| Ibuprofen | 50 | 100 |

| Aspirin | 30 | 100 |

Antimicrobial Activity

The antimicrobial properties of triazole compounds have been widely studied. The compound's derivatives were tested against various Gram-positive and Gram-negative bacterial strains. The results indicated that while some derivatives exhibited moderate antibacterial activity, the presence of specific substituents on the triazole ring could enhance or diminish this activity .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antiproliferative Activity

In vitro studies have evaluated the antiproliferative effects of triazole derivatives on various cancer cell lines. The compound showed promising results in inhibiting cell proliferation in human peripheral blood mononuclear cells (PBMC) stimulated by mitogens. The highest doses resulted in viable cell counts comparable to controls, indicating low toxicity while maintaining significant antiproliferative effects .

Case Studies

- Case Study on Anti-inflammatory Effects : A study involving PBMC cultures demonstrated that the compound significantly inhibited cytokine release when stimulated with lipopolysaccharides (LPS). The inhibition of TNF-α was particularly notable in compounds with specific substituents on the triazole ring .

- Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of several triazole derivatives against common pathogens. The study concluded that while some compounds were effective against E. coli and S. aureus, modifications to the chemical structure could lead to enhanced efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.